molecular formula C19H28ClNO B1211184 Pentazocine hydrochloride CAS No. 64024-15-3

Pentazocine hydrochloride

Cat. No.: B1211184
CAS No.: 64024-15-3
M. Wt: 321.9 g/mol
InChI Key: OQGYMIIFOSJQSF-DTOXXUQYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Pentazocine Hydrochloride involves several steps, starting from the basic benzomorphan structure. The key steps include:

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Pentazocine Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols .

Scientific Research Applications

Pentazocine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in analytical chemistry for studying opioid receptor interactions.

    Biology: Employed in research on pain mechanisms and opioid receptor function.

    Medicine: Investigated for its potential in treating various pain conditions and its effects on the central nervous system.

    Industry: Utilized in the development of new analgesic drugs and formulations

Comparison with Similar Compounds

Biological Activity

Pentazocine hydrochloride is a synthetic opioid analgesic that has been widely studied for its pharmacological properties and clinical applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic uses, and associated complications, supported by case studies and research findings.

Pentazocine primarily acts on the opioid receptors in the central nervous system (CNS), exhibiting both agonistic and antagonistic properties depending on the receptor subtype involved.

  • Mu (μ) Receptors : Pentazocine acts as a weak antagonist at mu receptors, which are primarily responsible for mediating analgesic effects. Its activity here is about 1/50th that of nalorphine .
  • Kappa (κ) Receptors : It functions as an agonist at kappa receptors, contributing to its analgesic effects while also potentially leading to dysphoria .
  • Delta (δ) Receptors : Pentazocine shows minimal activity at delta receptors, which are less involved in its analgesic profile .

Pharmacokinetics

  • Absorption : Pentazocine is well absorbed from the gastrointestinal tract with peak plasma concentrations occurring approximately 1.7 hours after oral administration .
  • Half-Life : The elimination half-life ranges from 2 to 3 hours, with significant biotransformation occurring in the liver .
  • Metabolism and Excretion : Approximately 60% of the drug is eliminated within 24 hours, primarily through hepatic metabolism and renal excretion of its metabolites .

Therapeutic Uses

Pentazocine is indicated for the management of moderate to severe pain. It is often used in clinical settings for:

  • Postoperative Pain Management : Effective in providing analgesia after surgical procedures.
  • Chronic Pain Conditions : Utilized in patients with chronic pain syndromes, including those with sickle cell disease .

Case Study 1: Abuse and Local Complications

A case study reported a paramedic who developed a dependence on pentazocine after self-injecting it for pain relief. Over six years, he experienced severe local complications including ulcers and fibrosis due to repeated injections. This highlights the potential for abuse and significant adverse effects associated with intravenous use of pentazocine .

Case Study 2: Antinociceptive Effects

Research demonstrated that pentazocine induces visceral chemical antinociception but not somatic antinociception in specific knockout mouse models. This suggests that while it can alleviate certain types of pain, its effectiveness may vary based on the underlying mechanism being targeted .

Adverse Effects

Common adverse effects associated with pentazocine include:

  • Sedation : As a sedative agent, it can cause drowsiness and impair cognitive function.
  • Gastrointestinal Issues : Nausea and vomiting are frequently reported.
  • Dependence and Withdrawal : Long-term use can lead to physical dependence, with withdrawal symptoms upon cessation .

Research Findings Summary

StudyFindings
Local complications of pentazocine abuseDocumented severe local complications in an individual with a history of intravenous use.
Antinociceptive effectsDemonstrated differential effects on visceral versus somatic pain in knockout mice.
Misuse among sickle cell disease patientsIdentified patterns of misuse and associated complications in patients with chronic pain conditions.

Properties

CAS No.

64024-15-3

Molecular Formula

C19H28ClNO

Molecular Weight

321.9 g/mol

IUPAC Name

(1R,9R,13R)-1,13-dimethyl-10-(3-methylbut-2-enyl)-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-4-ol;hydrochloride

InChI

InChI=1S/C19H27NO.ClH/c1-13(2)7-9-20-10-8-19(4)14(3)18(20)11-15-5-6-16(21)12-17(15)19;/h5-7,12,14,18,21H,8-11H2,1-4H3;1H/t14-,18+,19+;/m0./s1

InChI Key

OQGYMIIFOSJQSF-DTOXXUQYSA-N

SMILES

CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.Cl

Isomeric SMILES

C[C@H]1[C@H]2CC3=C([C@@]1(CCN2CC=C(C)C)C)C=C(C=C3)O.Cl

Canonical SMILES

CC1C2CC3=C(C1(CCN2CC=C(C)C)C)C=C(C=C3)O.Cl

Key on ui other cas no.

64024-15-3

Pictograms

Irritant

Related CAS

359-83-1 (Parent)

Synonyms

Fortral
Hydrochloride, Pentazocine
Lactate, Pentazocine
Lexir
Pentazocine
Pentazocine Hydrochloride
Pentazocine Lactate
Talwin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pentazocine hydrochloride
Reactant of Route 2
Pentazocine hydrochloride
Reactant of Route 3
Pentazocine hydrochloride
Reactant of Route 4
Pentazocine hydrochloride
Reactant of Route 5
Pentazocine hydrochloride
Reactant of Route 6
Pentazocine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.